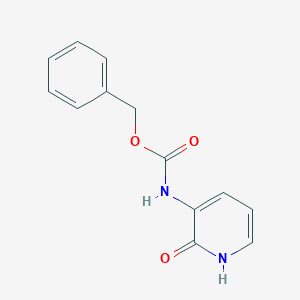
Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate
Vue d'ensemble
Description
“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is an organic compound with the molecular formula C13H12N2O3 . It has an average mass of 244.246 Da and a monoisotopic mass of 244.084793 Da . It is also known by its IUPAC name, "(2-Oxo-1,2-dihydro-3-pyridinyl)carbamic acid benzyl ester" .
Synthesis Analysis
The synthesis of “this compound” involves the reaction of an amine with benzyl chloroformate in the presence of sodium carbonate . The reaction is carried out in tetrahydrofuran (THF) at 0-20°C . After the reaction is complete, the mixture is diluted with water and the resultant precipitate is removed by filtration . The solid is then dissolved in dichloromethane (DCM) with gentle warming and the resultant solution is washed with water and brine . The organic layer is dried over sodium sulfate and concentrated in vacuo to give the desired product .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzyl group attached to a carbamate group, which is further attached to a 2-oxo-1,2-dihydropyridin-3-yl group .
Physical And Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 474.3±45.0 °C at 760 mmHg, and a flash point of 240.6±28.7 °C . It has a molar refractivity of 66.0±0.4 cm3, and a molar volume of 188.5±5.0 cm3 . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . Its LogP is 1.71 .
Applications De Recherche Scientifique
Recherche pharmaceutique
Le benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate a été identifié comme un intermédiaire précieux dans la synthèse de diverses molécules pharmacologiquement actives. Sa structure est essentielle au développement de composés présentant une activité antivirale potentielle et antitumorale . La capacité du composé à imiter le comportement des peptides en fait un acteur important dans la conception d’inhibiteurs de protéases, qui sont cruciaux dans le traitement de maladies comme le VIH.
Synthèse organique
En chimie organique, ce composé sert d’intermédiaire polyvalent pour la synthèse de molécules complexes. Sa réactivité permet une O-benzylation sélective, qui est une étape essentielle dans la protection des groupes fonctionnels lors de la synthèse de produits naturels et de molécules biologiquement actives .
Conception de médicaments
Les caractéristiques structurelles du composé en font un excellent candidat pour la conception de médicaments, en particulier dans le domaine des troubles neurologiques. Il a été utilisé dans la découverte d’antagonistes non compétitifs des récepteurs ionotropes du glutamate de type AMPA, qui sont liés à l’épilepsie et à d’autres maladies neurodégénératives .
Chimie computationnelle
La structure du composé est utilisée dans des études computationnelles pour modéliser les interactions avec les cibles biologiques. Ses propriétés physicochimiques, telles que la lipophilie et la solubilité, sont calculées pour prédire son comportement dans les systèmes biologiques .
Safety and Hazards
“Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate” is classified as a warning signal word . Its hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have been found to interact with various enzymes and receptors in the body .
Mode of Action
The specific mode of action of Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate is not well-documented. The compound likely interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .
Biochemical Pathways
It’s plausible that the compound could influence a variety of pathways, given the diverse roles of enzymes and receptors in cellular processes .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound is also an inhibitor of CYP1A2, an enzyme involved in drug metabolism . Its water solubility is moderate, which could influence its bioavailability .
Result of Action
The compound’s interaction with its targets could lead to changes in cellular function, potentially influencing a variety of biological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interaction with targets .
Propriétés
IUPAC Name |
benzyl N-(2-oxo-1H-pyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJFINHRLBJIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=CNC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476431 | |
| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
147269-67-8 | |
| Record name | Benzyl (2-oxo-1,2-dihydropyridin-3-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





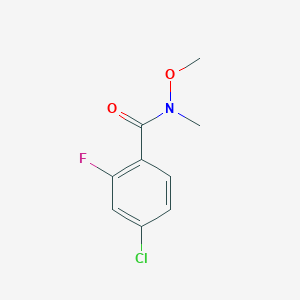

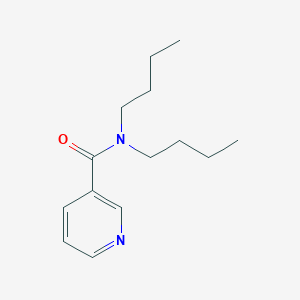
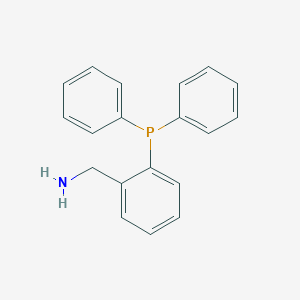
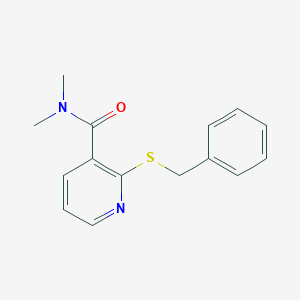
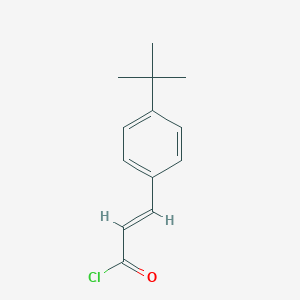
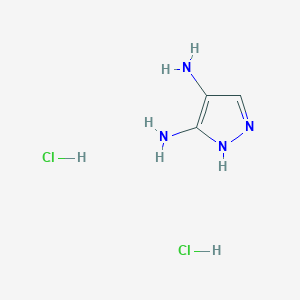

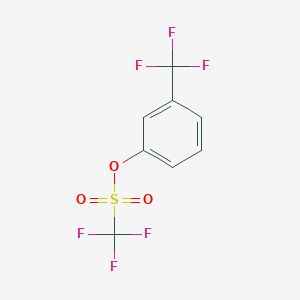
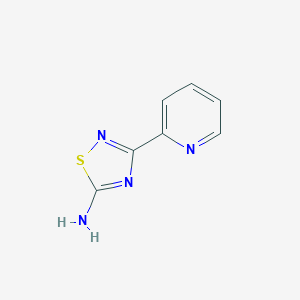
![1,2-Bis[bis(3,5-ditrifluoromethylphenyl)phosphino]ethane](/img/structure/B178391.png)